1-Benzyl-5,6,7,8-tetrahydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23974-89-2 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-benzyl-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI Key |
RYADLLMZZIQKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 5,6,7,8 Tetrahydroisoquinoline
Multi-step Chemical Synthesis Pathways
A classical and well-documented route to 1-benzyl-5,6,7,8-tetrahydroisoquinoline involves a sequence of reactions that build the core structure step-by-step. This pathway begins with the formation of a key β-diketone intermediate, followed by cyclization, and subsequent functional group manipulations to yield the final product.
The initial step in this synthetic sequence is a Claisen condensation reaction. wikipedia.orgpressbooks.pub This carbon-carbon bond-forming reaction occurs between an ester possessing an α-hydrogen, such as a phenylacetic ester (e.g., ethyl phenylacetate), and a ketone, in this case, cyclohexanone. The reaction is conducted in the presence of a strong base.
The mechanism is initiated by the deprotonation of the α-carbon of the phenylacetic ester by a strong base, like sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate is subsequently protonated during acidic workup to yield the final product of this step, 2-(α-toluyl)-cyclohexanone, which is a β-diketone.
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | Phenylacetic ester, Cyclohexanone | Strong base (e.g., Sodium ethoxide), Acid (for workup) | 2-(α-toluyl)-cyclohexanone | Claisen Condensation |
The β-diketone intermediate, 2-(α-toluyl)-cyclohexanone, undergoes a cyclocondensation reaction with cyanacetamide to construct the heterocyclic isoquinoline (B145761) core. In this reaction, the nucleophilic nitrogen of cyanacetamide attacks one of the carbonyl groups of the diketone. Simultaneously, the active methylene (B1212753) group of cyanacetamide reacts with the second carbonyl group. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the bicyclic system, 1-benzyl-2,3,5,6,7,8-hexahydro-4-cyanoisoquinolone-3. This reaction establishes the foundational structure of the target molecule.
Following the ring formation, the cyano group at the 4-position must be removed. This is typically a two-step process involving hydrolysis followed by decarboxylation, or more directly, through reductive decyanation. In the hydrolytic pathway, the nitrile (cyano group) is first hydrolyzed under acidic or basic conditions to a carboxylic acid. The resulting β-keto acid can then be decarboxylated upon heating.
Alternatively, modern synthetic methods allow for direct reductive decyanation. beilstein-journals.org This transformation can be achieved using various reagents that facilitate the cleavage of the carbon-cyano bond and its replacement with a hydrogen atom. beilstein-journals.org
Table of Reductive Decyanation Methods
| Method | Reagents | Key Features |
| Alkali Metal Dissolving | Lithium or Sodium in liquid ammonia | Widely used, effective for a range of substrates. beilstein-journals.org |
| Transition Metal Catalysis | Rhodium catalysts with a hydrosilane reducing agent | Milder conditions, applicable to aryl, benzyl (B1604629), and alkyl cyanides. beilstein-journals.org |
| Hydrogenation | Nickel nanoparticle catalysts with H₂ | Involves reduction of an iminium ion intermediate. beilstein-journals.org |
The next functional group manipulation involves the conversion of the 3-keto group within the isoquinolone ring into a halogen substituent. This is a crucial step to facilitate the subsequent reduction. The isoquinolone is treated with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), to replace the oxygen atom with a chlorine atom. google.com The reaction proceeds by the activation of the carbonyl oxygen by the phosphorus reagent, creating a good leaving group which is then displaced by a halide ion. This results in the formation of a 3-halo-1-benzyl-5,6,7,8-tetrahydroisoquinoline derivative.
The final step of this multi-step pathway is the catalytic hydrogenation of the halogenated intermediate. google.com This step accomplishes two critical transformations simultaneously: the reduction of any remaining double bonds within the isoquinoline ring system and the hydrogenolysis of the carbon-halogen bond. acs.org The reaction is typically performed under a hydrogen atmosphere using a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). acs.org The successful completion of this step yields the desired final product, this compound, which can then be recovered and purified.
Alternative Synthetic Approaches Involving Organometallic Intermediates
Alternative and often more direct synthetic routes to this compound involve the use of organometallic reagents. These methods offer different strategies for forming the key carbon-carbon bond between the benzyl group and the isoquinoline core.
One prominent organometallic approach is the Grignard reaction. researchgate.net This method involves the nucleophilic addition of a benzylmagnesium halide (a Grignard reagent) to a suitable isoquinoline precursor, such as a 3,4-dihydroisoquinoline (B110456). The Grignard reagent is prepared by reacting a benzyl halide with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). researchgate.net The resulting organometallic species then adds to the C1 position of the dihydroisoquinoline, directly installing the benzyl group. Subsequent reduction of the resulting intermediate yields the target tetrahydroisoquinoline. Research has shown that controlling the reaction temperature is crucial for achieving good yields, with optimal conditions often involving cooling to between -10°C and -80°C. researchgate.net
Another organometallic strategy involves the use of organozinc reagents. researchgate.net In a reported synthesis, substituted organozinc reagents undergo nucleophilic addition to N,O-acetals derived from isoquinoline precursors to furnish the 1-benzyl-tetrahydroisoquinoline structure. researchgate.net This method provides another versatile entry point to this class of compounds.
Reaction of Benzaldehyde (B42025) with 1-Lithium-5,6,7,8-tetrahydroisoquinoline to Produce Corresponding Carbinols
The initial and crucial step in this synthesis is the generation of a lithiated intermediate of 5,6,7,8-tetrahydroisoquinoline (B1330172). This is typically achieved by treating the starting material with a strong organolithium base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures. This deprotonation occurs at the C-1 position, forming 1-Lithium-5,6,7,8-tetrahydroisoquinoline.
This highly reactive organolithium species then serves as a potent nucleophile. The subsequent addition of benzaldehyde to the reaction mixture results in a nucleophilic attack on the carbonyl carbon of the aldehyde. This reaction forms a lithium alkoxide intermediate, which, upon aqueous workup, yields the corresponding carbinol, α-(5,6,7,8-Tetrahydro-1-isoquinolyl)phenylmethanol. The formation of this carbinol intermediate is a pivotal transformation, effectively coupling the benzyl and tetrahydroisoquinoline moieties.
Reduction of the Carbinol Intermediates to the Target Compound
With the successful synthesis of the carbinol intermediate, the subsequent step involves the removal of the hydroxyl group to afford the target compound, this compound. This transformation is a reduction reaction, specifically a dehydroxylation.
A common and effective method for this type of reduction is catalytic hydrogenation. This process typically involves treating the carbinol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out in a suitable solvent, like ethanol (B145695) or acetic acid, under a hydrogen atmosphere. The catalyst facilitates the hydrogenolysis of the carbon-oxygen bond of the alcohol, replacing the hydroxyl group with a hydrogen atom to yield the final desired product.
Optimization of Reaction Conditions and Yields in Synthetic Procedures
For the initial lithiation step, maintaining a low temperature is critical to ensure the stability of the organolithium intermediate and to prevent side reactions. The choice of the organolithium base and the solvent can also influence the efficiency of the deprotonation.
In the subsequent reduction of the carbinol, the selection of the catalyst and solvent, as well as the control of hydrogen pressure and reaction temperature, are crucial for achieving a high yield and purity of the final product. The optimization of these conditions is essential for the practical and scalable synthesis of this compound.
Below is a table summarizing the reaction steps and typical conditions:
| Step | Reactants | Reagents | Solvent | Key Conditions | Product |
| 1. Lithiation and Aldehyde Addition | 5,6,7,8-Tetrahydroisoquinoline, Benzaldehyde | n-Butyllithium | Tetrahydrofuran (THF) | Low Temperature | α-(5,6,7,8-Tetrahydro-1-isoquinolyl)phenylmethanol |
| 2. Reduction | α-(5,6,7,8-Tetrahydro-1-isoquinolyl)phenylmethanol | Hydrogen (H₂) | Ethanol / Acetic Acid | Palladium on Carbon (Pd/C) catalyst | This compound |
Application of 1 Benzyl 5,6,7,8 Tetrahydroisoquinoline As a Synthetic Intermediate
Precursor in the Total Synthesis of N-Methyl-morphinane
The morphinan (B1239233) skeleton is the core structure of a class of potent analgesic compounds. The synthesis of N-methyl-morphinane from 1-benzyl-5,6,7,8-tetrahydroisoquinoline is a notable example of the strategic use of this intermediate. The process involves a series of key transformations aimed at constructing the characteristic bridged polycyclic system of morphinans. While the direct synthesis from this compound is not extensively detailed in readily available literature, the established principles of morphinan synthesis, particularly the Grewe cyclization, allow for the elucidation of a plausible synthetic pathway. This pathway would likely involve the initial formation of a fully saturated octahydroisoquinoline ring system prior to the key cyclization step.
A critical transformation in this synthetic route is the acid-catalyzed intramolecular cyclization known as the Grewe cyclization. This reaction forges the crucial carbon-carbon bond that forms the morphinan ring system. The reaction is typically promoted by strong acids, such as phosphoric acid or Lewis acids like aluminum bromide. The choice of acid can significantly influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of biologically active molecules.
Formation of Quaternary Salts via Reaction with Alkyl Halides (e.g., Methyl Iodide)
A key step in the synthesis of N-methyl-morphinane is the introduction of a methyl group onto the nitrogen atom of the tetrahydroisoquinoline ring. This is typically achieved through the formation of a quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, readily attacking an electrophilic methyl source, most commonly methyl iodide.
This reaction, known as quaternization, results in the formation of the N-methyl-1-benzyl-5,6,7,8-tetrahydroisoquinolinium iodide salt. The reaction is generally carried out in a suitable solvent and proceeds with high efficiency.
Reaction Parameters for Quaternization:
| Reactant | Reagent | Product |
| This compound | Methyl Iodide | N-Methyl-1-benzyl-5,6,7,8-tetrahydroisoquinolinium iodide |
Subsequent Reduction of the Quaternary Salt and Intramolecular Rearrangement for Morphinane Formation
Following the formation of the quaternary salt, the subsequent steps are directed towards the construction of the morphinan core. This involves the reduction of the partially unsaturated tetrahydroisoquinoline ring to a fully saturated octahydroisoquinoline system. This reduction is a crucial prerequisite for the subsequent intramolecular rearrangement.
The key bond-forming step is the Grewe cyclization, an acid-catalyzed intramolecular electrophilic substitution. In this reaction, the electron-rich aromatic ring of the benzyl (B1604629) group attacks a carbocation generated on the octahydroisoquinoline ring, leading to the formation of the morphinan skeleton. The N-methyl group, introduced in the quaternization step, remains intact throughout this process, ultimately yielding N-methyl-morphinane. The selection of the appropriate acid catalyst is critical to control the regioselectivity and stereoselectivity of this cyclization.
Potential for Derivatization to Analogous Complex Chemical Structures
The this compound scaffold is not only a precursor to morphinans but also holds significant potential for derivatization to create a diverse array of analogous complex chemical structures. The versatility of this intermediate stems from the presence of multiple reactive sites that can be selectively functionalized.
Modifications can be introduced at various positions, including:
The Benzyl Ring: The aromatic ring of the benzyl group can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. These modifications can influence the electronic properties and steric bulk of this portion of the molecule, potentially modulating its biological activity.
The Tetrahydroisoquinoline Ring: The nitrogen atom can be N-alkylated with various alkyl halides to introduce different substituents, altering the basicity and lipophilicity of the molecule. Furthermore, functional groups can be introduced onto the saturated portion of the ring system.
The Core Structure: The fundamental 1-benzyl-tetrahydroisoquinoline framework can be utilized as a building block for the synthesis of other classes of alkaloids and novel heterocyclic systems through various carbon-carbon and carbon-heteroatom bond-forming reactions.
This potential for derivatization makes this compound a valuable starting material in medicinal chemistry and drug discovery programs aimed at developing novel therapeutic agents with a wide range of pharmacological activities.
Advanced Analytical and Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Benzyl-5,6,7,8-tetrahydroisoquinoline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region, around 7.19-7.30 ppm. The benzylic protons (CH₂) attached to the isoquinoline (B145761) ring system show a singlet at approximately 3.86 ppm. The protons on the tetrahydroisoquinoline core exhibit distinct signals: the protons at position 8 appear as a triplet around 2.69 ppm, those at position 5 as a triplet around 2.87 ppm, and the protons at positions 6 and 7 show multiplets in the regions of 1.74-1.84 ppm and 1.84-1.94 ppm, respectively. A broad singlet corresponding to the N-H proton is also observed.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzyl group's aromatic ring typically resonate between 126.2 and 129.1 ppm, with the quaternary carbon appearing around 139.7 ppm. The benzylic carbon (CH₂) signal is observed at approximately 45.5 ppm. For the tetrahydroisoquinoline moiety, the carbon at position 1, where the benzyl group is attached, appears around 60.5 ppm. The carbons of the saturated ring (positions 5, 6, 7, and 8) show signals in the aliphatic region, for instance at 29.3 ppm (C-5), 28.5 ppm (C-6), 22.0 ppm (C-7), and 45.5 ppm (C-8). The quaternary carbons of the fused aromatic ring are found further downfield.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | - | - | 60.5 |
| 5 | 2.87 | t | 29.3 |
| 6 | 1.74-1.84 | m | 28.5 |
| 7 | 1.84-1.94 | m | 22.0 |
| 8 | 2.69 | t | 45.5 |
| Benzylic CH₂ | 3.86 | s | 45.5 |
| Aromatic CH (Benzyl) | 7.19-7.30 | m | 126.2, 128.4, 129.1 |
| Aromatic C (Quaternary, Benzyl) | - | - | 139.7 |
Utilization of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is observed, confirming the molecular weight of the compound. For this compound (C₁₆H₁₇N), the expected monoisotopic mass is 223.1361 g/mol , and high-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
The fragmentation pattern in MS/MS analysis provides valuable structural information. A characteristic fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragment corresponds to the tetrahydroisoquinoline moiety after the loss of the benzyl group.
| Technique | Observed Ion (m/z) | Interpretation |
|---|---|---|
| HRMS (ESI) | 224.1434 | [M+H]⁺ (Calculated for C₁₆H₁₈N⁺: 224.1439) |
| MS/MS | 91 | Tropylium cation (C₇H₇⁺) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the aromatic rings, the secondary amine, and the aliphatic C-H bonds.
A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings (benzyl and the fused ring of the isoquinoline) are typically observed around 3020-3080 cm⁻¹. The aliphatic C-H stretching vibrations from the tetrahydro part of the isoquinoline and the benzylic CH₂ group appear in the range of 2800-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Secondary Amine |
| 3020-3080 | Aromatic C-H Stretch | Aromatic Rings |
| 2800-3000 | Aliphatic C-H Stretch | CH₂ groups |
| 1450-1600 | C=C Stretch | Aromatic Rings |
Chromatographic Methods (e.g., LC, GC) for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of this compound. Column chromatography using silica (B1680970) gel is a common method for its isolation and purification following synthesis.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique to determine the purity of a sample. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound is detected using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm). The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for assessing the presence of volatile impurities. The compound is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Theoretical and Computational Chemistry Aspects of 5,6,7,8 Tetrahydroisoquinoline Frameworks
Quantum Chemical Calculations for Electronic Properties, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of tetrahydroisoquinoline derivatives. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the stability and reactivity of these molecules.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net For instance, studies on certain tetrahydroisoquinoline derivatives have shown that a reduced HOMO-LUMO gap, typically in the range of 3.60 to 3.66 eV, suggests good conductive and electronic properties, as well as a softer and more reactive nature. tsijournals.com
Natural Bond Orbital (NBO) analysis is another computational technique employed to understand the electronic structure. It provides information about charge distribution and donor-acceptor interactions within the molecule. tsijournals.com Furthermore, Molecular Electrostatic Potential (MEP) maps can visually represent the electron-rich and electron-deficient regions of a molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness, softness, chemical potential, and the electrophilicity index. researchgate.net Such parameters are instrumental in rationalizing the structure-activity relationships of tetrahydroisoquinoline derivatives. nih.gov
Table 1: Representative Quantum Chemical Parameters for Tetrahydroisoquinoline Derivatives
| Parameter | Significance | Typical Calculated Values for THIQ Derivatives |
|---|---|---|
| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and stability | 3.60 - 3.66 |
| Chemical Hardness (η) | Measures resistance to change in electron distribution | ~0.04 eV |
| Chemical Potential (µ) | Represents the escaping tendency of electrons | ~ -0.22 eV |
| Electrophilicity Index (ω) | Quantifies the ability to accept electrons | ~ 0.58 eV |
| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | ~ 11.55 eV⁻¹ |
Conformational Analysis and Energetic Profiles of Saturated Heterocyclic Ring Systems
The saturated heterocyclic ring of the 5,6,7,8-tetrahydroisoquinoline (B1330172) framework imparts significant conformational flexibility to the molecule. Understanding the preferred conformations and the energy barriers between them is crucial, as the three-dimensional structure of the molecule dictates its biological activity and physical properties.
Computational methods, such as molecular mechanics and ab initio calculations, are employed to explore the conformational landscape of these molecules. For the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinolines, detailed conformational studies have identified several stable conformers. The saturated six-membered ring in these structures typically adopts a half-chair conformation. The orientation of the 1-benzyl group gives rise to distinct conformations, often referred to as extended, semi-folded, and folded.
In the case of secondary amines within this family, the extended conformation is often preferred. However, N-alkylation can shift the preference towards a semi-folded conformation, with a relatively low energy barrier allowing for exchange between the two forms. A third, folded conformation, while not significantly higher in energy, is generally less accessible. The relative energies of these conformers are influenced by the dihedral angle between the benzyl (B1604629) group and the tetrahydroisoquinoline core.
Table 2: Conformational Preferences of 1-Benzyl-tetrahydroisoquinoline Analogs
| Conformation | Description | Relative Stability |
|---|---|---|
| Extended | The benzyl group is oriented away from the tetrahydroisoquinoline ring. | Often preferred in secondary amines. |
| Semi-folded | The benzyl group is partially folded back over the tetrahydroisoquinoline ring. | Can be the preferred conformation in N-alkylated derivatives. |
| Folded | The benzyl group is positioned directly over the tetrahydroisoquinoline ring. | Generally less accessible. |
Molecular Dynamics Simulations for Investigating Structural Behavior and Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of 1-benzyl-5,6,7,8-tetrahydroisoquinoline and related compounds in a simulated environment, such as in solution or in complex with a biological target. These simulations track the movements of atoms over time, offering insights into conformational changes, flexibility, and intermolecular interactions.
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand bound to a protein. For tetrahydroisoquinoline derivatives, simulations extending to 100 nanoseconds have been employed to analyze the stability of docked complexes. nih.govresearchgate.net Key parameters monitored during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals regions of flexibility. researchgate.net
Furthermore, MD simulations can elucidate the nature and persistence of intermolecular interactions, such as hydrogen bonds, between the tetrahydroisoquinoline derivative and its binding partner. researchgate.net This information is invaluable for understanding the molecular basis of biological activity and for guiding the design of new compounds with improved affinity and selectivity. While specific MD studies on unbound this compound are not prevalent in the literature, the techniques are well-established for exploring the conformational dynamics and solvation of similar molecules.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For the 5,6,7,8-tetrahydroisoquinoline framework, DFT calculations can be used to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts.
The prediction of vibrational spectra involves calculating the harmonic vibrational frequencies of the molecule. A comparison of the calculated spectrum with experimental data can help in the assignment of vibrational modes. nih.gov For quinoline (B57606) and its derivatives, DFT has been shown to provide a good correlation between calculated and observed frequencies. nih.gov
Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. rsc.org This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Such calculations can help in understanding the electronic transitions occurring within the molecule. rsc.org
The prediction of NMR chemical shifts (¹H and ¹³C) is another valuable application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a high degree of accuracy. nih.gov For complex organic molecules, the mean absolute error between calculated and experimental shifts can be less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov This predictive capability is a powerful tool for structure elucidation and verification.
Prospective Research Avenues for 1 Benzyl 5,6,7,8 Tetrahydroisoquinoline
Development of Novel Stereoselective Synthetic Pathways to Chiral Analogs
The biological activity of 1-benzylisoquinoline (B1618099) alkaloids is often highly dependent on the stereochemistry at the C1 position. Consequently, the development of efficient and highly selective methods to produce enantiopure analogs of 1-benzyl-5,6,7,8-tetrahydroisoquinoline is a critical area of research. Future investigations can build upon established and emerging asymmetric synthesis strategies.
Key approaches include:
Asymmetric Pictet-Spengler Reaction: This reaction, which condenses a β-arylethylamine with an aldehyde, is a cornerstone of isoquinoline (B145761) synthesis. nih.gov Future work could focus on developing novel chiral Brønsted acid or organocatalysts to drive the reaction towards a single enantiomer. acs.org Biocatalytic approaches, using enzymes like norcoclaurine synthase (NCS), offer a green and highly selective alternative, although the substrate scope may require enzymatic engineering to accommodate the specific reactants for this compound. nih.govoup.comtandfonline.com
Asymmetric Reduction of Dihydroisoquinolines: A prominent strategy involves the synthesis of a prochiral 3,4-dihydroisoquinoline (B110456) precursor via the Bischler-Napieralski reaction, followed by asymmetric reduction of the C=N double bond. nih.govrsc.org This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using chiral transition-metal complexes (e.g., Ru, Ir, Rh) with chiral phosphine (B1218219) ligands. rsc.orgacs.orgmdpi.com The development of more efficient, robust, and recyclable catalysts for this transformation is a significant research goal.
Chiral Auxiliary-Mediated Synthesis: Incorporating a chiral auxiliary into the reacting molecules can effectively control the stereochemical outcome of the cyclization or reduction step. Subsequent removal of the auxiliary provides the desired chiral product. Research into new, easily attachable, and removable auxiliaries derived from natural sources like amino acids could provide a versatile pathway to various stereoisomers. nih.gov
| Method | Description | Key Advantages | Potential Research Direction |
| Asymmetric Pictet-Spengler Reaction | Direct cyclocondensation of a β-arylethylamine and an aldehyde using a chiral catalyst. nih.govacs.org | Atom-economical; direct formation of the chiral center. | Development of novel organocatalysts and engineered enzymes with broader substrate scope. acs.orgnih.gov |
| Asymmetric Hydrogenation | Reduction of a prochiral 3,4-dihydroisoquinoline imine using H₂ and a chiral transition-metal catalyst (e.g., Ru, Ir). rsc.orgmdpi.com | High enantioselectivities (ee); well-established methodology. | Design of non-precious metal catalysts; application in flow chemistry for scalability. |
| Asymmetric Transfer Hydrogenation | Reduction of a prochiral 3,4-dihydroisoquinoline using a hydrogen donor (e.g., formic acid) and a chiral catalyst. acs.org | Milder reaction conditions compared to hydrogenation; operational simplicity. | Exploration of new hydrogen donors and recyclable catalyst systems. acs.orgmdpi.com |
| Chiral Auxiliary Approach | A chiral group is temporarily attached to the substrate to direct the stereoselective reaction. nih.gov | Predictable stereochemical outcome; applicable to a wide range of substrates. | Design of "traceless" or easily cleavable auxiliaries to improve overall efficiency. |
Exploration of Functionalization and Derivatization Opportunities on the Isoquinoline and Benzyl (B1604629) Moieties
The structural versatility of this compound offers numerous opportunities for chemical modification. Creating a library of derivatives by systematically altering both the isoquinoline core and the pendant benzyl ring is essential for exploring structure-activity relationships (SAR).
Functionalization of the Isoquinoline Moiety:
N-Alkylation/N-Acylation: The secondary amine of the tetrahydroisoquinoline ring is a prime site for modification. Introducing various alkyl, aryl, or acyl groups can significantly alter the molecule's steric and electronic properties, which often modulates biological activity.
Aromatization/Dehydrogenation: Selective dehydrogenation of the saturated carbocyclic ring could yield 1-benzyl-5,6-dihydroisoquinoline or 1-benzylisoquinoline, providing access to related scaffolds with different conformational and electronic profiles.
Substitution on the Aromatic Ring: While the parent compound is unsubstituted on its aromatic isoquinoline ring, synthetic strategies starting from substituted β-arylethylamines (e.g., those with methoxy (B1213986) or hydroxy groups) can be employed to generate derivatives with specific substitution patterns, mimicking naturally occurring alkaloids.
Functionalization of the Benzyl Moiety:
Electrophilic Aromatic Substitution: The benzyl ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, primarily at the para and ortho positions. These modifications can serve as handles for further chemical transformations.
Benzylic Position Modification: The methylene (B1212753) bridge connecting the two ring systems could be a target for oxidation or substitution, although this may be challenging without activating groups.
Use of Substituted Precursors: The most straightforward approach to benzyl ring derivatization is through the use of substituted phenylacetic acids or related precursors during the initial synthesis (e.g., via the Bischler-Napieralski route). researchgate.net This allows for the introduction of a wide array of functional groups.
| Moiety | Reaction Type | Potential Reagents/Conditions | Purpose of Derivatization |
| Isoquinoline | N-Alkylation | Alkyl halides (e.g., CH₃I), base | Modulate basicity, lipophilicity, and receptor interaction. |
| Isoquinoline | N-Acylation | Acyl chlorides, anhydrides | Introduce amide functionality, alter hydrogen bonding capacity. |
| Benzyl Ring | Nitration | HNO₃, H₂SO₄ | Introduce nitro group for reduction to an amine, enabling further functionalization. |
| Benzyl Ring | Halogenation | Br₂, FeBr₃ or NBS | Introduce halogens for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Benzyl Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduce ketone functionality as a handle for further synthesis. |
Investigation of Potential Biological Activities through Structural Analogy to Related Tetrahydroisoquinolines
The 1-benzyl-tetrahydroisoquinoline (BTHIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products with potent biological effects. rsc.org By analogy, this compound and its derivatives are promising candidates for a wide range of pharmacological activities. Future research should focus on systematic screening of these compounds against various biological targets.
Potential Therapeutic Areas for Investigation:
Antimicrobial Activity: Many benzylisoquinoline alkaloids, such as berberine, exhibit significant antibacterial and antifungal properties. Derivatives of this compound could be screened against clinically relevant pathogens, including drug-resistant strains like MRSA. researchgate.net
Anticancer Activity: Compounds like noscapine (B1679977) and papaverine, which contain the BTHIQ core, have demonstrated antitumor properties. New analogs could be evaluated for cytotoxicity against various cancer cell lines and for their ability to interfere with cell cycle progression or induce apoptosis.
Neurological and CNS Activity: The BTHIQ structure is central to opioids like morphine and codeine. While the parent compound is unlikely to have opioid activity, its derivatives could be explored for activity at other CNS receptors. For instance, some BTHIQ analogs have been investigated as dopamine (B1211576) receptor modulators or have been implicated as endogenous neurotoxins, suggesting potential for research in neurodegenerative diseases.
Cardiovascular Effects: Papaverine is a known vasodilator. researchgate.net Analogs of this compound could be investigated for their effects on smooth muscle relaxation, calcium channel blocking, or antiplatelet aggregation activity. acs.org
| Related Compound Class | Known Biological Activities | Potential Application for Analogs |
| Berberine-type Alkaloids | Antimicrobial, anti-inflammatory, anticancer | Development of new antibiotics or anticancer agents. |
| Papaverine Analogs | Vasodilator, smooth muscle relaxant researchgate.net | Treatment of cardiovascular conditions like hypertension. |
| Noscapine Analogs | Antitussive, anticancer (anti-tubulin agent) | Development of novel non-narcotic cough suppressants or mitotic inhibitors. |
| Simple BTHIQs | Antiplatelet aggregation, acs.org antibacterial researchgate.net | Antithrombotic agents, treatment for bacterial infections. |
Advanced Computational Studies for Structure-Property Relationships and Material Science Applications
Computational chemistry provides powerful tools to predict the properties of novel molecules and guide synthetic efforts. For this compound and its derivatives, computational studies can accelerate the discovery process in both medicine and material science.
Medicinal Chemistry Applications:
Conformational Analysis: The relative orientation of the benzyl and tetrahydroisoquinoline rings is crucial for biological activity. Computational studies can determine the preferred low-energy conformations and the energy barriers between them, providing insight into how N-alkylation or other substitutions influence the molecule's shape. rsc.org
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features (e.g., electronic properties, size, hydrophobicity) with biological activity. These models can then predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Molecular Docking: For specific protein targets (e.g., enzymes or receptors), molecular docking simulations can predict the binding mode and affinity of different derivatives. This approach is invaluable for hypothesis-driven drug design, such as developing specific enzyme inhibitors or receptor antagonists.
Material Science Applications:
Electronic Properties: Isoquinoline-based compounds can possess interesting photophysical properties. Computational methods like Density Functional Theory (DFT) can be used to calculate the HOMO-LUMO gap, absorption spectra, and emission properties of new derivatives. This could guide the design of molecules for use as organic light-emitting diodes (OLEDs) or fluorescent sensors.
Self-Assembly and Crystal Engineering: Simulations can predict how molecules will pack in a solid state. By strategically adding functional groups capable of hydrogen bonding or π-π stacking, it may be possible to design derivatives that self-assemble into well-ordered supramolecular structures, a key aspect of crystal engineering for developing materials with specific optical or electronic properties.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-5,6,7,8-tetrahydroisoquinoline, and what key experimental parameters influence yield?
The Bischler-Napieralski cyclization is a foundational method for synthesizing tetrahydroisoquinoline derivatives. For 1-benzyl-substituted analogs, condensation of benzyloxyphenethylamines with acids to form amides precedes cyclization. Subsequent steps include NaBH₄ reduction and hydrogenolysis for debenzylation . Key parameters:
- Catalyst choice : Lewis acids (e.g., POCl₃) enhance cyclization efficiency.
- Temperature : Optimal cyclization occurs at 80–100°C under reflux.
- Reduction conditions : NaBH₄ in methanol/THF ensures selective reduction of imine intermediates .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide formation | Benzyloxyphenethylamine + RCOCl | 70–85% | |
| Cyclization | POCl₃, toluene, reflux | 60–75% | |
| Reduction | NaBH₄, MeOH/THF, 0°C to RT | 85–90% |
Q. How is this compound characterized, and what analytical discrepancies require resolution?
Characterization relies on NMR spectroscopy (¹H/¹³C), HPLC purity analysis , and mass spectrometry . Common discrepancies:
- Regiochemical ambiguity : Overlapping signals in aromatic regions (e.g., 6.5–7.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .
- Impurity profiling : Side products from incomplete reduction (e.g., dihydro intermediates) necessitate gradient HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, lab coat, and eye protection are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the Bischler-Napieralski cyclization for this compound?
- Catalyst screening : Replace POCl₃ with milder agents (e.g., TfOH) to reduce side reactions.
- Solvent effects : Use DCE (dichloroethane) instead of toluene for higher dielectric constant, improving cyclization kinetics .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15–20% .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Data normalization : Account for variations in assay conditions (e.g., cell line viability, IC₅₀ calculation methods).
- Structural validation : Confirm stereochemistry via X-ray crystallography (as in ) to rule out enantiomer-driven activity differences.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, adjusting for batch effects .
Q. What strategies are effective for modifying the benzyl group to enhance target selectivity in alkaloid-inspired analogs?
- Electron-withdrawing substituents : Introduce nitro (-NO₂) or methoxy (-OCH₃) groups at the benzyl para-position to modulate receptor binding .
- Bioisosteric replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility and CNS penetration .
Table 2 : Structure-Activity Relationship (SAR) Trends
| Modification | Biological Effect | Reference |
|---|---|---|
| 4-Methoxybenzyl | ↑ Opioid receptor affinity | |
| 3-Hydroxybenzyl | ↓ Cytotoxicity, ↑ selectivity |
Q. What are the degradation pathways of this compound under physiological conditions?
- Oxidative metabolism : Cytochrome P450 enzymes (CYP3A4) catalyze N-debenzylation, forming 5,6,7,8-tetrahydroisoquinoline as a primary metabolite .
- pH-dependent hydrolysis : The tetrahydro ring undergoes ring-opening at pH < 3, forming linear amine derivatives .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
